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hydroxyethyl)phenylamino]-

Cat. No.: B1582679 Get Quote

Abstract
This technical guide provides a comprehensive overview of Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]-, a key chemical intermediate in the synthesis of specialized

organic molecules. Primarily targeting researchers, scientists, and professionals in drug

development and materials science, this document details the compound's molecular structure,

physicochemical properties, a validated synthesis protocol, and methods for its structural

elucidation. We delve into the causality behind the synthetic and analytical methodologies,

offering field-proven insights into its handling and application, with a particular focus on its role

as a coupling component in the manufacture of azo dyes. This guide aims to serve as an

authoritative resource, grounded in established chemical principles and supported by

comprehensive references.

Introduction and Nomenclature
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, is a difunctional organic molecule

belonging to the aminopropionitrile family. Its structure incorporates a tertiary amine, a nitrile

group, and a primary alcohol, making it a versatile building block in organic synthesis. The

presence of these distinct functional groups allows for a wide range of subsequent chemical

transformations.

The molecule is systematically named based on the propanenitrile backbone, with a substituted

phenylamino group at the 3-position. The substituent on the phenylamino nitrogen is a 2-
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hydroxyethyl group. While this systematic name is precise, the compound is frequently cited in

commercial and research literature by several synonyms. Establishing clarity in nomenclature

is critical for accurate literature searching and material procurement.

Table 1: Compound Identification

Identifier Value Source

Systematic Name
Propanenitrile, 3-[(2-

hydroxyethyl)phenylamino]-
IUPAC

CAS Number 92-64-8 Chemical Abstracts Service[1]

Molecular Formula C₁₁H₁₄N₂O J&K Scientific[2]

Common Synonyms

N-(2-Cyanoethyl)-N-(2-

hydroxyethyl)aniline, 3-(N-(2-

Hydroxyethyl)-N-

phenylamino)propanenitrile, 3-

N-(2-Hydroxyethyl)-N-

phenylaminopropionitrile

Fisher Scientific[1], J&K

Scientific[2]

InChI Key
WZJJWQVBLSPALW-

UHFFFAOYSA-N
J&K Scientific[2]

Physicochemical and Safety Profile
The physical properties of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- are consistent

with a polar, high-boiling organic liquid. Its miscibility in water is limited, but it exhibits good

solubility in common organic solvents.[3] These properties are crucial for selecting appropriate

solvent systems for its synthesis, purification, and subsequent reactions.

Table 2: Physicochemical Properties
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Property Value Notes & Source

Molecular Weight 190.25 g/mol J&K Scientific[2]

Appearance Light yellow liquid Fisher Scientific[1]

Boiling Point
107 - 110 °C (at unspecified

low pressure)
Fisher Scientific[1]

Density 1.12 g/cm³ J&K Scientific[2]

Refractive Index (n²⁰/D) 1.5680 - 1.5720 J&K Scientific[2]

Flash Point 110 °C J&K Scientific[2]

Safety and Handling
From a toxicological perspective, Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is
classified as potentially harmful. The primary hazard identified is "H303 - May be harmful if

swallowed".[3] Standard laboratory safety protocols are sufficient for handling this compound.

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses, and a

lab coat.

Handling: Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid

ingestion and inhalation.[3]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

Synthesis and Purification
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is most efficiently

achieved via a base-catalyzed Michael addition (cyanoethylation) of N-phenylethanolamine to

acrylonitrile.[4][5] This reaction is a classic example of conjugate addition, where a nucleophile

(the secondary amine) attacks the β-carbon of an α,β-unsaturated nitrile.

Causality of Experimental Design: The choice of a base catalyst is crucial. A moderately strong

base is required to deprotonate the N-H of the starting amine to a small extent, increasing its

nucleophilicity without causing significant polymerization of the acrylonitrile reactant. The
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reaction is typically performed without a solvent or in a polar aprotic solvent to facilitate the

interaction of the polar reactants. Post-reaction, an acid-base extraction is employed to

separate the tertiary amine product from unreacted starting materials and byproducts.

Detailed Synthesis Protocol
This protocol is a generalized procedure based on established principles of cyanoethylation.

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add N-phenylethanolamine (1.0 eq).

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., potassium hydroxide,

~0.05 eq).

Reactant Addition: Slowly add acrylonitrile (1.1 eq) to the stirred mixture. The addition should

be controlled to manage the exothermic nature of the reaction.

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

with water to remove the catalyst.

Extraction: Extract the organic layer with dilute hydrochloric acid (1M HCl). The product will

move to the aqueous layer as the hydrochloride salt.

Isolation: Wash the aqueous layer with ethyl acetate to remove non-basic impurities. Basify

the aqueous layer with a sodium hydroxide solution to a pH > 10.

Final Extraction: Extract the product back into ethyl acetate.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product. Further purification can be achieved by

vacuum distillation.

Synthesis and Purification Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Stage

Workup & Purification

N-phenylethanolamine
+ Acrylonitrile

Add Base Catalyst
(e.g., KOH)

Heat & Stir
(60-70°C, 4-6h)

Dilute with EtOAc
Wash with H₂O

Cool to RT

Extract with 1M HCl
(Product to Aqueous)

Basify Aqueous Layer
(pH > 10 with NaOH)

Back-extract into EtOAc

Dry, Concentrate &
Vacuum Distill

Final_Product

Yields Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the target compound.
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Structural Elucidation and Analytical
Characterization
Confirming the molecular structure and assessing the purity of Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]- is achieved through a combination of spectroscopic techniques.

Each method provides unique information about the molecule's functional groups and

connectivity.

While specific experimental spectra for this compound are not widely published, the following

section details the expected results based on its known structure.

Table 3: Predicted Spectroscopic Data
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Technique Functional Group Expected Signal / Peak

¹H NMR Aromatic-H (C₆H₅) δ ≈ 6.7-7.3 ppm (multiplet, 5H)

Methylene (-N-CH₂-CH₂-OH) δ ≈ 3.7 ppm (triplet, 2H)

Methylene (-N-CH₂-CH₂-OH) δ ≈ 3.6 ppm (triplet, 2H)

Methylene (-N-CH₂-CH₂-CN) δ ≈ 3.5 ppm (triplet, 2H)

Methylene (-N-CH₂-CH₂-CN) δ ≈ 2.6 ppm (triplet, 2H)

Hydroxyl (-OH)
δ ≈ 2.0-4.0 ppm (broad singlet,

1H, D₂O exchangeable)

¹³C NMR Nitrile (-C≡N) δ ≈ 118 ppm

Aromatic-C (C₆H₅) δ ≈ 112, 117, 129, 147 ppm

Methylene (-N-CH₂-CH₂-OH) δ ≈ 60 ppm

Methylene (-N-CH₂-CH₂-OH) δ ≈ 52 ppm

Methylene (-N-CH₂-CH₂-CN) δ ≈ 48 ppm

Methylene (-N-CH₂-CH₂-CN) δ ≈ 18 ppm

FT-IR O-H Stretch (alcohol) ~3400 cm⁻¹ (broad)

C-H Stretch (aromatic) ~3050 cm⁻¹

C-H Stretch (aliphatic) ~2850-2950 cm⁻¹

C≡N Stretch (nitrile)
~2250 cm⁻¹ (sharp, medium

intensity)

Mass Spec (EI) Molecular Ion [M]⁺ m/z = 190

Major Fragment m/z = 132 ([M - CH₂CH₂CN]⁺)

Major Fragment
m/z = 104 ([M - CH₂CH₂OH -

C₂H₂]⁺)

Quality Control Analytical Workflow
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A standardized workflow is essential for ensuring the quality and consistency of each

synthesized batch before its use in downstream applications.

Spectroscopic Analysis

Purity Assessment

Synthesized Batch

¹H and ¹³C NMR

Structure ID

FT-IR
Structure ID

Mass Spectrometry

Structure ID

HPLC-UV/MS

Purity >95%?

Batch Release?

Click to download full resolution via product page

Caption: Standard analytical workflow for quality control of the synthesized product.

Applications in Organic Synthesis
The primary documented application of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is
as a key intermediate, specifically a coupler, in the synthesis of azo dyes and reactive-disperse

dyes.[6][7]

In this context, an aromatic primary amine (the diazo component) is treated with a nitrite source

to form a diazonium salt. This highly reactive salt then undergoes an electrophilic aromatic

substitution reaction with the electron-rich phenyl ring of Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]- (the coupler). The reaction typically occurs at the para-position

of the aniline ring.
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The resulting azo compound contains a chromophore responsible for its color. The nitrile and

hydroxyethyl groups can be further modified to tune the dye's properties, such as its solubility,

reactivity, and affinity for specific fibers like nylon or cotton.[6][8] For instance, the hydroxyl

group can be derivatized into a reactive moiety, like a sulphatoethylsulphone group, enabling

the dye to form a covalent bond with the fiber for enhanced color fastness.[6]

Conclusion
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS 92-64-8) is a valuable and versatile

chemical intermediate with a well-defined synthesis pathway and significant application in the

dye industry. Its difunctional nature provides a platform for creating complex molecules with

tailored properties. This guide has provided a detailed framework for its synthesis,

characterization, and safe handling, intended to support researchers and developers in

leveraging this compound for their specific applications. The provided protocols and analytical

workflows offer a self-validating system for producing and qualifying this important chemical

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]-]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582679#propanenitrile-3-2-hydroxyethyl-
phenylamino-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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